molecular formula C14H20BrNO B8654650 Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo- CAS No. 135650-07-6

Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo-

Cat. No. B8654650
M. Wt: 298.22 g/mol
InChI Key: QEEKMSCHFGAGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723475

Procedure details

2,6-diisopropylaniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[NH2:6])([CH3:3])[CH3:2].[Br:14][CH2:15][C:16](Br)=[O:17]>>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[NH:6][C:16](=[O:17])[CH2:15][Br:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound in the same way as Reference Example 8

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.